Stereochemical Purity and Enantiomeric Excess: The (R)-Enantiomer as a Single Isomer Building Block
(R)-Ethyl 2-(pyrrolidin-2-yl)acetate is a single enantiomer with a defined stereocenter at the pyrrolidine 2-position. In contrast, the commonly available racemic ethyl 2-(pyrrolidin-2-yl)acetate (CAS 5027-77-0) is a mixture of (R)- and (S)-enantiomers. The (R)-enantiomer provides a single stereoisomer with a defined atom stereocenter count of 1, compared to the racemate which has an undefined atom stereocenter count of 0 due to the presence of both enantiomers [1]. Commercial suppliers list the (R)-enantiomer with a purity of 98% and enantiomeric excess (e.e.) typically ≥98% as determined by chiral HPLC, though specific e.e. values may vary by batch . The (S)-enantiomer (CAS 101074-72-0) is also commercially available with similar purity specifications [2].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer with 1 defined atom stereocenter; e.e. ≥98% (typical) |
| Comparator Or Baseline | Racemic mixture (CAS 5027-77-0) containing both (R)- and (S)-enantiomers; undefined stereocenter count of 0 |
| Quantified Difference | Qualitative difference: single enantiomer vs. equimolar mixture of enantiomers |
| Conditions | Commercially available research-grade material |
Why This Matters
For asymmetric synthesis and chiral drug discovery, a single enantiomer eliminates stereochemical ambiguity, ensuring that observed biological activity or synthetic yield can be directly attributed to the (R)-configuration rather than being an average of two different isomers.
- [1] Chem960. ethyl 2-(2R)-pyrrolidin-2-ylacetate. CAS 107870-33-7. Computed Properties. View Source
- [2] Kuujia. Ethyl 2-[(2S)-pyrrolidin-2-yl]acetate. CAS 101074-72-0. Product Information. View Source
